molecular formula C₄₂H₄₇N₉O₂ B1142701 Gleevec N-4-((4-Methylpiperazin-1-yl)methyl)benzaldehyde CAS No. 1356565-46-2

Gleevec N-4-((4-Methylpiperazin-1-yl)methyl)benzaldehyde

Número de catálogo: B1142701
Número CAS: 1356565-46-2
Peso molecular: 709.88
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Gleevec N-4-((4-Methylpiperazin-1-yl)methyl)benzaldehyde typically involves the reaction of 4-methylpiperazine with benzaldehyde under controlled conditions. The reaction is carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the final product .

Análisis De Reacciones Químicas

Types of Reactions

Gleevec N-4-((4-Methylpiperazin-1-yl)methyl)benzaldehyde undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Aplicaciones Científicas De Investigación

Gleevec N-4-((4-Methylpiperazin-1-yl)methyl)benzaldehyde is widely used in scientific research, particularly in the fields of:

Mecanismo De Acción

The compound exerts its effects by modulating kinase activity. It binds to specific kinase enzymes, inhibiting their activity and thereby affecting cellular signaling pathways. This mechanism is crucial in cancer research, where kinase inhibitors are used to target and inhibit the growth of cancer cells .

Comparación Con Compuestos Similares

Similar Compounds

Uniqueness

Gleevec N-4-((4-Methylpiperazin-1-yl)methyl)benzaldehyde is unique due to its specific structure, which allows for selective inhibition of certain kinases. This selectivity makes it a valuable tool in research and drug development .

Actividad Biológica

Gleevec N-4-((4-Methylpiperazin-1-yl)methyl)benzaldehyde, a derivative of imatinib (Gleevec), is an important compound in cancer therapy, particularly for chronic myeloid leukemia (CML). This article delves into its biological activity, focusing on its mechanisms of action, efficacy in various cancer models, and relevant case studies.

  • Chemical Name : this compound
  • CAS Number : 1356565-46-2
  • Molecular Formula : C42H47N9O2
  • Molecular Weight : 709.88 g/mol
  • Purity : >95% (HPLC) .

Gleevec primarily functions as a tyrosine kinase inhibitor , specifically targeting the BCR-ABL fusion protein that is constitutively active in CML cells. It also inhibits other kinases, including:

  • Platelet-Derived Growth Factor Receptor (PDGF-R)
  • c-KIT

These interactions lead to the inhibition of signaling pathways that promote cell proliferation and survival in malignant cells . The compound's ability to downregulate telomerase activity has also been implicated in its antineoplastic effects .

Antitumor Activity

Research indicates that this compound exhibits significant antitumor activity across various cancer cell lines. The following table summarizes key findings regarding its potency:

Cell Line IC50 (µM) Activity
K562 (CML)0.56Significant proliferation inhibition
HCT116 (Colon Cancer)0.64Antiproliferative effects observed
MM1.S (Multiple Myeloma)0.64Strong antiproliferative activity

The IC50 values indicate the concentration required to inhibit cell growth by 50%. Notably, the compound shows promising results against both BCR-ABL positive and negative cell lines, suggesting a broader therapeutic potential beyond CML .

Case Studies

  • K562 Cell Line Study :
    A study demonstrated that treatment with Gleevec N-4 resulted in a 57% decrease in proliferation at 0.68 µM and a 74% decrease at 6.8 µM, highlighting its effectiveness against CML cells .
  • In Vivo Efficacy :
    In mouse models, Gleevec derivatives have shown significant tumor growth inhibition, with one study reporting a TGI (tumor growth inhibition) of 66.1% for a related compound .
  • Combination Therapies :
    Research has explored the use of Gleevec N-4 in combination with other agents to overcome resistance mechanisms in CML and other malignancies. The results suggest enhanced efficacy when combined with metabolic inhibitors targeting glucose metabolism pathways .

Propiedades

Número CAS

1356565-46-2

Fórmula molecular

C₄₂H₄₇N₉O₂

Peso molecular

709.88

Sinónimos

N-(2-Methyl-5-(4-((4-methylpiperazin-1-yl)methyl)benzamido)phenyl)-4-((4-methylpiperazin-1-yl)methyl)-N-(4-(pyridin-3-yl)pyrimidin-2-yl)benzamide

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.